molecular formula C6ClF7 B14760508 1-Chloro-2,3,3,4,5,6,6-heptafluorocyclohexa-1,4-diene CAS No. 830-23-9

1-Chloro-2,3,3,4,5,6,6-heptafluorocyclohexa-1,4-diene

Cat. No.: B14760508
CAS No.: 830-23-9
M. Wt: 240.50 g/mol
InChI Key: UQFVIZCUCYQNKF-UHFFFAOYSA-N
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Description

1-Chloro-2,3,3,4,5,6,6-heptafluorocyclohexa-1,4-diene is a fluorinated organic compound with a unique structure characterized by a cyclohexadiene ring substituted with chlorine and multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2,3,3,4,5,6,6-heptafluorocyclohexa-1,4-diene typically involves the fluorination of cyclohexadiene derivatives. One common method is the direct fluorination of 1-chlorocyclohexa-1,4-diene using elemental fluorine or fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-fluorination and decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes halogenation, followed by selective fluorination steps. The use of catalysts and specific reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2,3,3,4,5,6,6-heptafluorocyclohexa-1,4-diene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides.

    Addition Reactions: The double bonds in the cyclohexadiene ring can participate in addition reactions with electrophiles like halogens or hydrogen halides.

    Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form partially or fully saturated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in polar solvents.

    Electrophilic Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., HCl) in non-polar solvents.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of fluorinated amines or ethers.

    Addition: Formation of dihalides or halohydrins.

    Oxidation: Formation of epoxides.

    Reduction: Formation of partially or fully saturated cyclohexane derivatives.

Scientific Research Applications

1-Chloro-2,3,3,4,5,6,6-heptafluorocyclohexa-1,4-diene has several applications in scientific research:

    Materials Science: Used in the synthesis of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.

    Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential use in drug development due to its unique structural features and reactivity.

    Industrial Applications: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Chloro-2,3,3,4,5,6,6-heptafluorocyclohexa-1,4-diene in chemical reactions involves the interaction of its electrophilic and nucleophilic sites with various reagents. The chlorine and fluorine atoms influence the electron density distribution in the molecule, making it reactive towards nucleophiles and electrophiles. The double bonds in the cyclohexadiene ring also provide sites for addition reactions, leading to the formation of various products.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2,3,3,3-tetrafluoropropene: Another fluorinated compound with similar reactivity but different structural features.

    1,2-Dichlorocyclohexane: A chlorinated cyclohexane derivative with different substitution patterns and reactivity.

    Hexafluorobenzene: A fully fluorinated benzene derivative with distinct chemical properties.

Uniqueness

1-Chloro-2,3,3,4,5,6,6-heptafluorocyclohexa-1,4-diene is unique due to its combination of chlorine and multiple fluorine substitutions on a cyclohexadiene ring. This unique structure imparts specific reactivity and properties that are valuable in various chemical applications.

Properties

CAS No.

830-23-9

Molecular Formula

C6ClF7

Molecular Weight

240.50 g/mol

IUPAC Name

1-chloro-2,3,3,4,5,6,6-heptafluorocyclohexa-1,4-diene

InChI

InChI=1S/C6ClF7/c7-1-2(8)6(13,14)4(10)3(9)5(1,11)12

InChI Key

UQFVIZCUCYQNKF-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(C(=C(C1(F)F)F)Cl)(F)F)F)F

Origin of Product

United States

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